molecular formula C15H16N4S B2601445 4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol CAS No. 866039-80-7

4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2601445
CAS RN: 866039-80-7
M. Wt: 284.38
InChI Key: JOOSWSIFRIJQOP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the sources I found .

Scientific Research Applications

Synthesis and Structural Features

Research has emphasized the synthesis and structural analysis of 1,2,4-triazole derivatives, including compounds similar to "4-(tert-butyl)-5-(6-quinolinyl)-4H-1,2,4-triazole-3-thiol". These compounds exhibit a broad spectrum of biological activities, such as antiviral, anti-inflammatory, antimicrobial, and anticancer effects, due to their heterocyclic nature. The synthesis involves the preparation of derivatives from appropriate ylidene derivatives, with the newly synthesized compounds being crystal substances, insoluble in water but soluble in organic solvents. Their structures were confirmed through 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Biological Activities

Several studies have explored the antimicrobial, antitumor, and antioxidant activities of 1,2,4-triazole derivatives. For instance, regioselective synthesis of triazole derivatives demonstrated potent to weak antitumor and antioxidant activities, highlighting the therapeutic potential of these compounds in treating cancer and oxidative stress-related disorders (Behalo, Amine, & Fouda, 2017). Furthermore, the antimicrobial evaluation of quinoline derivatives containing an azole nucleus revealed that some synthesized compounds show good to moderate activity against a variety of microorganisms, underscoring their potential in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Chemical Interactions and Reactivity

Investigations into the reactivity of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol with aldehydes have led to the synthesis of new derivatives, expanding the chemical diversity and potential applications of these compounds. The interaction with aldehydes facilitates the formation of various 4-(ethyl, aryl)idenamino derivatives, further contributing to the chemical and biological research of triazoles (Zozulynets, Kaplaushenko, & Korzhova, 2021).

properties

IUPAC Name

4-tert-butyl-3-quinolin-6-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-15(2,3)19-13(17-18-14(19)20)11-6-7-12-10(9-11)5-4-8-16-12/h4-9H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOSWSIFRIJQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NNC1=S)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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